4-(Methylsulfonyl)pyridine

Vue d'ensemble

Description

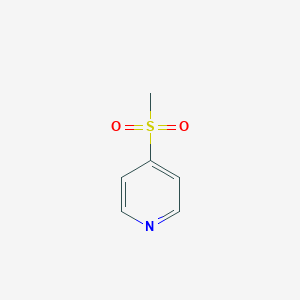

4-(Methylsulfonyl)pyridine is a chemical compound with the molecular formula C6H7NO2S . It is an important structural motif found in numerous bioactive molecules .

Synthesis Analysis

The synthesis of 4-(Methylsulfonyl)pyridine involves a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans . A series of novel small molecule GPR119 agonists with improved potency and moderate physiochemical characteristics have been synthesized .Molecular Structure Analysis

The molecular structure of 4-(Methylsulfonyl)pyridine has been studied by gas-phase electron diffraction monitored by mass spectrometry (GED/MS) and quantum chemical (DFT) calculations .Chemical Reactions Analysis

The inhibitory activities of novel 2- (4- (methylsulfonyl)phenyl)- N -phenylimidazo [1,2- a ]pyridin-3-amines against COX-1 and COX-2 were evaluated by in vitro assay .Physical And Chemical Properties Analysis

4-(Methylsulfonyl)pyridine has a molecular weight of 157.19 g/mol, a topological polar surface area of 55.4 Ų, and a complexity of 186 . It has 0 hydrogen bond donor count, 3 hydrogen bond acceptor count, and 1 rotatable bond count .Applications De Recherche Scientifique

Application in Perovskite Solar Cells

- Summary of the Application: Pyridine molecules, including 4-methyl-pyridine, have been used as additives in perovskite layers to investigate their influence on surface-defect passivation and long-term stability of PSCs .

- Methods of Application: Three pyridine molecules, including pyridine (PY), 4-methyl-pyridine (MP), and 4-tertbutyl pyridine (TBP), were introduced as additives into the perovskite layer . These molecules present differences in electron-pair-donor abilities, which then affect the interaction of the pyridine molecule with Pb 2+ in perovskite .

- Results or Outcomes: The defect passivation effect was enhanced with the increase of interaction between different functional groups and Pb 2+ . The crystal quality and light harvesting ability of the corresponding perovskite layer are improved by large crystal size and slow growth process . Consequently, PSCs with TBP, MP, and PY respectively obtained a power conversion efficiency of 17.03%, 15.49%, and 14.34%, which are higher than that of without additive (13.34%) .

Application in Biomedical Research

- Summary of the Application: Pyrazolo[3,4-b]pyridines, a group of heterocyclic compounds that include 4-(Methylsulfonyl)pyridine, have been extensively studied for their biomedical applications .

- Methods of Application: The synthesis of these compounds often starts from a preformed pyrazole or pyridine . The diversity of substituents present at positions N1, C3, C4, C5, and C6 allows for a wide range of potential applications .

- Results or Outcomes: More than 300,000 1H-pyrazolo[3,4-b]pyridines have been described, which are included in more than 5500 references (2400 patents) up to date .

Application in Organic Chemistry

- Summary of the Application: Pyridinium salts, which can be derived from 4-(Methylsulfonyl)pyridine, are common structures in many natural products and bioactive pharmaceuticals .

- Methods of Application: These compounds are synthesized through various routes and exhibit a wide range of reactivity .

- Results or Outcomes: These privileged scaffolds have played an intriguing role in a wide range of research topics .

Application in Biomedical Research

- Summary of the Application: Pyrazolo[3,4-b]pyridines, a group of heterocyclic compounds that include 4-(Methylsulfonyl)pyridine, have been extensively studied for their biomedical applications .

- Methods of Application: The synthesis of these compounds often starts from a preformed pyrazole or pyridine . The diversity of substituents present at positions N1, C3, C4, C5, and C6 allows for a wide range of potential applications .

- Results or Outcomes: More than 300,000 1H-pyrazolo[3,4-b]pyridines have been described, which are included in more than 5500 references (2400 patents) up to date .

Application in Organic Chemistry

- Summary of the Application: Pyridinium salts, which can be derived from 4-(Methylsulfonyl)pyridine, are common structures in many natural products and bioactive pharmaceuticals .

- Methods of Application: These compounds are synthesized through various routes and exhibit a wide range of reactivity .

- Results or Outcomes: These privileged scaffolds have played an intriguing role in a wide range of research topics .

Safety And Hazards

Orientations Futures

Propriétés

IUPAC Name |

4-methylsulfonylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO2S/c1-10(8,9)6-2-4-7-5-3-6/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVHPIEJTHBPITM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC=NC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10303418 | |

| Record name | 4-(methylsulfonyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10303418 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Methylsulfonyl)pyridine | |

CAS RN |

17075-15-9 | |

| Record name | 17075-15-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=158295 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-(methylsulfonyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10303418 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Antifouling paint booster biocides are a group of organic compounds added to antifouling paints to improve their efficacy. They have become prevalent since the requirement for …

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 4-[(3-methoxyphenyl)sulfanyl]-3-oxobutanoate](/img/structure/B172212.png)